molecular formula C15H16BrO3P B3966385 ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate

ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate

Cat. No.: B3966385
M. Wt: 355.16 g/mol
InChI Key: NGXJPBQJSVMJGQ-UHFFFAOYSA-N
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Description

Ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to an ethyl group, a 4-bromophenyl group, and a hydroxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate typically involves the reaction of ethyl phenylphosphinate with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the phosphinate group attacks the carbonyl carbon of the aldehyde, followed by proton transfer to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ethyl [(4-bromophenyl)(carbonyl)methyl]phenylphosphinate.

    Reduction: Formation of ethyl [(4-hydroxyphenyl)(hydroxy)methyl]phenylphosphinate.

    Substitution: Formation of ethyl [(4-substituted phenyl)(hydroxy)methyl]phenylphosphinate.

Scientific Research Applications

Ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphinate groups.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions. This property is exploited in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate can be compared with other similar compounds such as:

    Ethyl phenylphosphinate: Lacks the 4-bromophenyl and hydroxy groups, making it less versatile in chemical reactions.

    Ethyl [(4-chlorophenyl)(hydroxy)methyl]phenylphosphinate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl [(4-methylphenyl)(hydroxy)methyl]phenylphosphinate: Contains a methyl group instead of bromine, leading to different chemical and biological properties.

This compound stands out due to the presence of the bromine atom, which can participate in unique chemical reactions and potentially enhance its biological activity.

Properties

IUPAC Name

(4-bromophenyl)-[ethoxy(phenyl)phosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrO3P/c1-2-19-20(18,14-6-4-3-5-7-14)15(17)12-8-10-13(16)11-9-12/h3-11,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXJPBQJSVMJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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